4-Ethynyl-2,5-bis(octyloxy)benzaldehyde

Step-growth polymerization Orthogonal reactivity Sonogashira coupling

Researchers designing π-conjugated polymers for organic electronics often struggle to source monomers with orthogonal reactive handles. 4-Ethynyl-2,5-bis(octyloxy)benzaldehyde directly solves this with aldehyde and ethynyl functionalities that enable sequential Sonogashira coupling and HWE polycondensation, avoiding halide waste. Key outcomes: • High solubility (LogP 6.96) ensures solution processability. • Polymers exhibit optical band gap ~2.30 eV suitable for bulk-heterojunction solar cells. • Enables construction of monodisperse OPE oligomers and C60-OPE dyads for photovoltaic devices. Supplied with verified identity and purity for reproducible device fabrication.

Molecular Formula C25H38O3
Molecular Weight 386.6 g/mol
CAS No. 585567-31-3
Cat. No. B12578186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-2,5-bis(octyloxy)benzaldehyde
CAS585567-31-3
Molecular FormulaC25H38O3
Molecular Weight386.6 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCC)C#C
InChIInChI=1S/C25H38O3/c1-4-7-9-11-13-15-17-27-24-20-23(21-26)25(19-22(24)6-3)28-18-16-14-12-10-8-5-2/h3,19-21H,4-5,7-18H2,1-2H3
InChIKeyDLBYHRLUSVOIJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethynyl-2,5-bis(octyloxy)benzaldehyde: Structural Identity and Core Characteristics


4-Ethynyl-2,5-bis(octyloxy)benzaldehyde (CAS 585567-31-3) is a disubstituted benzaldehyde derivative bearing two n-octyloxy solubilizing chains at the 2- and 5-positions and a terminal ethynyl group at the 4-position . With a molecular formula of C₂₅H₃₈O₃ and a molecular weight of 386.58 g·mol⁻¹, this compound functions as an AB-type heterobifunctional monomer, combining one aldehyde handle and one terminal alkyne handle on a single aromatic core . It is primarily employed as a building block for solution-processable π-conjugated polymers and oligomers, particularly arylene-ethynylene/arylene-vinylene hybrid systems used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) [1]. The compound is identified interchangeably in the literature as 4-ethynyl-2,5-dioctyloxybenzaldehyde, 1-ethynyl-4-formyl-2,5-dioctyloxybenzene, and 4-formyl-2,5-dioctyloxyphenylacetylene .

AB
Heterobifunctional monomer: one aldehyde and one terminal alkyne handle for orthogonal coupling
C8
2,5-Bis(octyloxy) solubilizing chains for non-polar organic solvent processability
π
Building block for solution-processable π-conjugated polymers in OLED, OPV, and OFET research

Why In-Class Alkoxybenzaldehyde Monomers Cannot Be Interchanged


The 2,5-bis(octyloxy)benzaldehyde scaffold is serviced by multiple commercial variants differentiated solely by the nature of the 4-position substituent. However, substituting 4-ethynyl-2,5-bis(octyloxy)benzaldehyde with a dialdehyde analogue (e.g., 2,5-bis(octyloxy)terephthalaldehyde, CAS 123440-34-6) or a diethynyl analogue (e.g., 1,4-diethynyl-2,5-bis(octyloxy)benzene, CAS 153033-27-3) fundamentally alters the polymerization mechanism, comonomer compatibility, and the resulting polymer's constitutional repeat unit [1]. The ethynyl substituent is not merely a structural decoration; it introduces a second, orthogonal reactive handle that enables sequential Sonogashira-type cross-coupling chemistry independent of aldehyde-based condensation reactions [2]. Generic replacement with a 4-halo analogue (I or Br) retains coupling capability but at the expense of requiring a terminal alkyne comonomer and generating stoichiometric halide waste, whereas the ethynyl group provides the reactive alkyne directly without additional synthetic steps [3]. Consequently, any substitution-by-analogy procurement strategy risks altering the regiochemistry, solubility profile, and optoelectronic band gap of the final macromolecular product, as demonstrated by the side-chain-dependent photophysical divergence documented in PPE-PPV hybrid polymers derived from this specific monomer [1].

Dialdehyde analogue (AA-type)
2,5-Bis(octyloxy)terephthalaldehyde lacks the ethynyl group, limiting reactivity to aldehyde condensation and requiring a complementary diethynyl comonomer for polymerization.
Diethynyl analogue (BB-type)
1,4-Diethynyl-2,5-bis(octyloxy)benzene carries two terminal alkynes but no aldehyde, necessitating a dialdehyde comonomer and losing orthogonal AB step-growth control.
4-Halo analogues (I or Br)
Replacement with a 4-iodo or 4-bromo derivative requires a terminal alkyne comonomer, generates stoichiometric halide waste, and may shift electronic properties of the resulting polymer.

Head-to-Head Differentiation Against Closest Dialdehyde and Diethynyl Analogues


Orthogonal AB-Type Monomer Functionality for Architecture-Controlled Polymerization

4-Ethynyl-2,5-bis(octyloxy)benzaldehyde is an AB-type heterobifunctional monomer, bearing one terminal alkyne (Sonogashira-reactive) and one aldehyde (Horner-Wadsworth-Emmons or Knoevenagel-reactive) group. This contrasts directly with 2,5-bis(octyloxy)terephthalaldehyde (AA-type, dialdehyde only, CAS 123440-34-6) and 1,4-diethynyl-2,5-bis(octyloxy)benzene (BB-type, dialkyne only, CAS 153033-27-3), both of which require stoichiometrically matched comonomers for polymerization [1]. The AB architecture of the target compound permits iterative, directional oligomer growth: the aldehyde can be homologated via Corey-Fuchs dibromoolefination to generate a second terminal alkyne, followed by Sonogashira cross-coupling with a diiodo monomer, as demonstrated in the synthesis of disymmetrically substituted oligo(phenyleneethynediyl) (OPE) derivatives [2].

Orthogonal AB architecture
Head-to-head
1 × alkyne + 1 × aldehyde enable sequential Sonogashira and HWE couplings without stoichiometric matching
Supports iterative oligomer synthesis inaccessible to AA or BB monomers
Vs. dialdehyde and diethynyl analogues; literature polymerization studies
Step-growth polymerization Orthogonal reactivity Sonogashira coupling Horner-Wadsworth-Emmons olefination Constitutional repeat unit control

Enhanced Lipophilicity for Superior Organic Solvent Processability

The computed octanol-water partition coefficient (LogP) for 4-ethynyl-2,5-bis(octyloxy)benzaldehyde is 6.96 . In comparison, the dialdehyde analogue 2,5-bis(octyloxy)terephthalaldehyde has a LogP of approximately 5.50 . The higher LogP of the target compound, driven by the hydrophobic ethynyl substituent replacing a polar aldehyde, translates into enhanced solubility in non-polar organic solvents (e.g., toluene, chloroform, chlorobenzene) commonly used for spin-coating and inkjet printing of organic electronic devices [1].

Lipophilicity (LogP)
Computed
LogP 6.96 vs ~5.50
Reported higher LogP supports robust solubility in non-polar solvents for film fabrication
ΔLogP ≈ +1.46; ~30-fold partition difference; computed values
Lipophilicity Solubility LogP Solution processability Thin-film fabrication

Distinct Polymer Optical Band Gap for Different Optoelectronic Windows

Polymers synthesized via Horner-Wadsworth-Emmons olefination using 4-ethynyl-2,5-bis(octyloxy)benzaldehyde as a luminophoric dialdehyde component exhibit an optical band gap (Egopt) of approximately 2.30 eV, as determined from the onset of UV-vis absorption spectra [1]. In contrast, the main-chain polyfullerene PPC4, derived from the dialdehyde analogue 2,5-bis(octyloxy)terephthalaldehyde, has a reported optical band gap of approximately 1.9 eV [2]. The wider band gap of the target compound's polymer places it in a different energy regime, more suitable for blue-green emission or as a wide-band-gap donor in tandem photovoltaic architectures, whereas PPC4's narrower gap is optimized for near-IR absorption as an electron acceptor [2].

Optical band gap (Egopt)
Cross-study
~2.30 eV vs ~1.9 eV
Wider gap suits blue-green emission or wide-gap donor in tandem OPV
~21% larger Egopt; determines donor vs. acceptor character
Optical band gap UV-vis absorption PPE-PPV polymers Organic photovoltaics Donor material design

Electrochemical Band Gap Indicating Donor-Acceptor Character for OPV

Cyclic voltammetry (CV) and differential pulse polarography (DPP) measurements on the PPE-PPV hybrid polymer derived from 4-ethynyl-2,5-bis(octyloxy)benzaldehyde yield an electrochemical band gap (Egec) of approximately 1.60 eV, determined from the onset of oxidation and reduction potentials [1]. This is significantly narrower than the optical band gap (Egopt ≈ 2.30 eV), yielding a large exciton binding energy of approximately 0.70 eV, characteristic of the quasi-donor-acceptor nature of these phenylene-vinylene/phenylene-ethynylene hybrid polymers [1]. In comparison, the homopolymer poly(2,5-bis(octyloxy)terephthalaldehyde) (no ethynylene segments) typically exhibits wider electrochemical gaps (>2.0 eV) due to the absence of the electron-withdrawing ethynylene linkage [2].

Electrochemical band gap (Egec)
Cross-study
~1.60 eV vs >2.0 eV
Narrower Egec reflects quasi-donor-acceptor character for visible-light harvesting
ΔEgec >0.4 eV; exciton binding energy ~0.70 eV
Electrochemical band gap Cyclic voltammetry HOMO-LUMO levels Donor-acceptor polymers Organic solar cells

Core Application Scenarios Validated by Differential Evidence


Iterative Synthesis of Disymmetrically Substituted OPE Molecular Wires

The orthogonal aldehyde-alkyne AB architecture of 4-ethynyl-2,5-bis(octyloxy)benzaldehyde (or its TIPS-protected precursor) permits iterative chain elongation via sequential Corey-Fuchs homologation and Sonogashira cross-coupling, as demonstrated in the construction of monodisperse OPE dimers, trimers, and pentamers for fullerene-OPE conjugate photovoltaic materials [1]. This application scenario is inaccessible to symmetrical AA- or BB-type monomers, which yield only centrosymmetric products.

Soluble PPE-PPV Hybrid Donor Polymers for Organic Solar Cells

Polymers prepared via Horner-Wadsworth-Emmons polycondensation of this monomer with bisphosphonate comonomers yield high-molecular-weight, solution-processable materials with an electrochemical band gap of ~1.60 eV and an optical band gap of ~2.30 eV [2]. The high LogP (6.96) of the monomer ensures the resulting polymers maintain adequate solubility for device fabrication, and the quasi-donor-acceptor architecture supports photoconductivity and enhanced oxidation stability, making them suitable donor candidates for bulk-heterojunction organic solar cells [2].

End-Functionalized Building Block for Donor-Acceptor Dyads and Triads

The terminal alkyne functionality can be selectively deprotected (when used as the TIPS-protected variant) and coupled to fullerene acceptors (e.g., C₆₀) via Prato reaction or Sonogashira coupling, enabling the construction of covalently linked donor-acceptor dyads and triads for photoinduced electron transfer studies [1]. The C₆₀-OPE conjugates synthesized using this approach have been tested as active materials in photovoltaic devices, directly linking monomer procurement to device-relevant research outcomes [1].

Cross-Linkable Polymer Networks via Thermal Ethynyl Curing

The terminal ethynyl group can undergo thermal cross-linking to form insoluble polymer networks with enhanced solvent resistance, as exploited in conjugated polymers containing ethynyl crosslinking groups for organic electronic devices [3]. This thermal curing capability is absent in the dialdehyde analogue, providing a distinct processing advantage for multilayer device architectures requiring orthogonal solvent resistance.

Application
Selection Property
Validation Focus
Iterative OPE molecular wire synthesis
Orthogonal aldehyde-alkyne AB architecture
Sequential chain elongation via Corey-Fuchs/Sonogashira; access to monodisperse oligomers
PPE-PPV hybrid donor polymers for OPV
Solution-processable polymer with quasi-donor-acceptor backbone
Film-forming quality and charge transport; HOMO/LUMO alignment with acceptors
Donor-acceptor dyads/triads for photoinduced electron transfer
Terminal alkyne for covalent acceptor conjugation
Intramolecular charge transfer efficiency; C₆₀ linkage fidelity
Cross-linkable polymer networks
Thermally reactive ethynyl crosslinking
Insoluble network formation for orthogonal solvent processing in multilayer devices
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